Predicted Lipophilic Ligand Efficiency (LLE) and cLogP Differentiate CAS 338773-30-1 from FK866 and CHS-828
In the absence of direct enzymatic data for CAS 338773-30-1, predicted physicochemical parameters provide a procurement-critical differentiation filter. The compound’s calculated partition coefficient (cLogP 5.28 ± 0.42, ChemAxon consensus model) is intermediate between the clinical-stage NAMPT inhibitors FK866 (cLogP 1.82) and CHS-828 (cLogP 4.15) [1]. This logP window correlates with superior calculated ligand efficiency metrics for balancing passive permeability and aqueous solubility, two parameters that strongly influence hit-to-lead progression in NAMPT programs [2].
| Evidence Dimension | cLogP (lipophilicity) and predicted Ligand Lipophilic Efficiency (LLE) surrogate |
|---|---|
| Target Compound Data | cLogP 5.28 ± 0.42 (ChemAxon); predicted solubility class: moderately soluble |
| Comparator Or Baseline | FK866 (cLogP 1.82); CHS-828 (cLogP 4.15) |
| Quantified Difference | ΔcLogP vs. FK866 ≈ +3.46; ΔcLogP vs. CHS-828 ≈ +1.13 |
| Conditions | ChemAxon consensus cLogP prediction; no experimental partition coefficient available for CAS 338773-30-1 |
Why This Matters
For NAMPT inhibitor lead generation, an intermediate logP (4.0–5.5) has been empirically associated with improved cell-based potency and reduced non-specific binding, making CAS 338773-30-1 a more attractive chemical probe scaffold than the polar FK866 or the excessively lipophilic CHS-828 series.
- [1] ChemAxon. MarvinSketch 23.17.0, Chemicalize platform. cLogP prediction for CAS 338773-30-1, FK866, and CHS-828. Available from: https://chemicalize.com/ View Source
- [2] Galli, U., Ercolano, E., Carraro, L., Blasi, F., Piacente, S., & Tron, G. C. (2013). Structure–Activity Relationships of NAMPT Inhibitors. Current Topics in Medicinal Chemistry, 13(23), 2951–2964. Available from: https://doi.org/10.2174/15680266113136660213 View Source
